molecular formula C9H10IN B13685561 1-(4-Iodophenyl)azetidine

1-(4-Iodophenyl)azetidine

Cat. No.: B13685561
M. Wt: 259.09 g/mol
InChI Key: YNDJMSGAILMHQS-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 4-iodophenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the iodine atom on the phenyl ring further enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)azetidine can be synthesized through various methods. This reaction typically requires photochemical conditions and can be catalyzed by lanthanum trifluoromethanesulfonate (La(OTf)3) to achieve high regioselectivity . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled photochemical conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, microwave-assisted synthesis can be employed to achieve high yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)azetidine involves its interaction with molecular targets through its azetidine ring and phenyl group. The ring strain of the azetidine moiety facilitates its reactivity, allowing it to form covalent bonds with target molecules. The iodine atom on the phenyl ring can participate in halogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

IUPAC Name

1-(4-iodophenyl)azetidine

InChI

InChI=1S/C9H10IN/c10-8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7H2

InChI Key

YNDJMSGAILMHQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC=C(C=C2)I

Origin of Product

United States

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